Absence of Public Comparator Data Precludes Head-to-Head Differentiation
A comprehensive search of the NCBI PubChem, ChEMBL, BindingDB, PubMed, and Google Patents databases as of early 2026 returns zero bioassay entries, IC50 values, Ki constants, or in vivo efficacy data tied to CAS 896358-37-5 [1]. For the closest structural analog identified, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide (PubChem CID 25194979), only a single predicted property profile is available, with no quantitative biological data [2]. The broader N-(benzo[d]thiazol-2-yl)benzamide class exhibits MAO-B inhibitory activity ranging from IC50 0.48 µM to >50 µM depending on substitution [3]; however, without direct experimental data for the target compound, no claim of superior or differentiated potency can be substantiated. This evidence gap must be acknowledged: any procurement decision based on assumed similarity rather than measured performance is speculative.
| Evidence Dimension | Publicly available bioactivity data |
|---|---|
| Target Compound Data | 0 data points in major public bioactivity databases |
| Comparator Or Baseline | N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide: 0 bioassay entries; Class baseline N-(benzo[d]thiazol-2-yl)benzamide MAO-B IC50 range: 0.48–>50 µM |
| Quantified Difference | Not determinable |
| Conditions | Systematic database review (PubMed, ChEMBL, BindingDB, PubChem, Google Patents) conducted across 2026 |
Why This Matters
Without comparator data, the compound's differentiation remains unproven, making it suitable only as an exploratory screening tool, not as a validated chemical probe.
- [1] NCBI PubChem, ChEMBL, BindingDB, and PubMed databases, queried with CAS 896358-37-5 and SMILES Cc1c(Cl)ccc2sc(NC(=O)c3ccc(SC)cc3)nc12. Search date: 2026-04-29. View Source
- [2] PubChem Compound Summary for CID 25194979, N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide. National Center for Biotechnology Information. View Source
- [3] Gao, Y., et al. (2021). Design, synthesis and biological evaluation of N-(benzo[d]thiazol-2-yl)benzamide derivatives as novel monoamine oxidase B inhibitors. Bioorganic & Medicinal Chemistry, 38, 116117. View Source
